5-Deoxy-L-Arabinose

Übersicht

Beschreibung

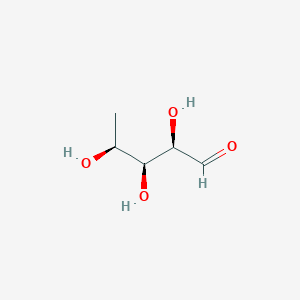

5-Deoxy-L-arabinose is a monosaccharide with the molecular formula C5H10O4. It is a derivative of L-arabinose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a white crystalline powder that is soluble in water and ethanol but insoluble in ether . It is widely used in biochemical research, particularly in the study of enzymes and metabolic pathways .

Wissenschaftliche Forschungsanwendungen

5-Deoxy-L-arabinose has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 5-Deoxy-L-arabinose is the Lipopolysaccharide (LPS) structure of Gram-negative bacteria . LPS is a major component of the outer membrane of these bacteria and serves as a barrier that allows essential molecules to enter the cell while excluding toxic compounds .

Mode of Action

This compound interacts with its target by modifying the LPS structure. This modification is achieved by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, which increases the positive charge of LPS and thus reduces its affinity to polymyxins . This interaction results in changes in the bacterial surface charge, leading to resistance against certain antimicrobial peptides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the modification of lipid A of LPS, resulting in high-level polymyxin resistance . This modification is associated with chromosomally mediated resistance, dependent on two-component response regulators and sensor kinase systems: PmrA/PmrB and PhoP/PhoQ .

Pharmacokinetics

It is known that the compound is a tetramethylurea derivative synthesized for the treatment of hyperphenylalaninemia, an atypical form of phenylketonuria . It is an analog of 5-deoxy-L-ribose and can be used to generate molybdate from ammonium molybdate .

Result of Action

The result of the action of this compound is the development of resistance mechanisms against polymyxins in bacteria. This is mainly achieved through the modification of the LPS, which reduces its affinity to polymyxins . This leads to resistance against certain antimicrobial peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the compound is soluble in water and ethanol, but insoluble in ether , suggesting that its action may be influenced by the solvent environment

Biochemische Analyse

Biochemical Properties

5-Deoxy-L-arabinose interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the modification of lipopolysaccharides (LPS) in bacteria, which is crucial for resistance to certain antibiotics . The interaction between this compound and these biomolecules often involves the formation of glycosidic bonds, contributing to the structural diversity and complexity of the biomolecules .

Cellular Effects

The presence of this compound can have profound effects on cellular processes. For instance, it has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been found to suppress diet-induced obesity in mice by improving insulin resistance and modulating gut microbiota .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, it is involved in the modification of lipid A, a component of LPS in bacteria, through the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N), which is crucial for resistance to polymyxin and cationic antimicrobial peptides .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific data on the stability and degradation of this compound are limited, it is known that the compound plays a role in long-term cellular functions, as evidenced by its impact on insulin resistance and gut microbiota in animal studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been shown that this compound can suppress diet-induced obesity in mice, suggesting a potential dose-dependent effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the modification of LPS in bacteria, a process that involves a number of enzymes and cofactors . Additionally, it is involved in the metabolism of pentose sugars, contributing to the production of various biobased products .

Transport and Distribution

Given its role in the modification of LPS in bacteria, it is likely that it interacts with specific transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its involvement in the modification of LPS, a component of the outer membrane of bacteria, it is likely that it is localized to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Deoxy-L-arabinose involves the reduction of 5-tosyl-L-arabinose-dialkylmercaptal with sodium borohydride (NaBH4) in dimethyl sulfoxide (DMSO). The resulting this compound-dialkyl-mercaptal is then treated with hydrochloric acid in DMSO to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial and enzymatic strategies. These methods utilize specific enzymes to convert L-arabinose into this compound through a series of biochemical reactions. This approach is advantageous due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Deoxy-L-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized by L-arabinose dehydrogenase to form corresponding lactones.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: L-arabinose dehydrogenase in the presence of NAD+ or NADP+.

Reduction: Sodium borohydride (NaBH4) in DMSO.

Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products

The major products formed from these reactions include lactones from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .

Eigenschaften

IUPAC Name |

(2R,3S,4S)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470908 | |

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-56-0 | |

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Deoxy-L-arabinose in biological systems?

A1: this compound serves as a key precursor in synthesizing L-biopterin [, , ]. L-biopterin acts as a crucial cofactor for various enzymes involved in numerous biological reactions.

Q2: How does the structure of this compound influence its complexation with molybdate ions?

A2: Nuclear magnetic resonance (NMR) spectroscopy revealed that this compound forms binuclear tetradentate complexes with molybdate ions in an aqueous solution with ammonium molybdate []. The molecule adopts a sickle conformation when bound to the molybdate core. This conformation is also observed in similar complexes with D-erythrose.

Q3: Are there efficient synthetic routes to obtain this compound?

A3: Yes, several methods have been explored. One efficient approach involves a multistep process starting from L-rhamnose []. This process includes reacting L-rhamnose with a C11-16 linear alkyl mercaptan in the presence of an acid catalyst, followed by oxidation and a carbon diminution reaction. Another approach uses 1:1-Diethylsulphonyl derivatives of L-rhamnose for conversion into this compound [].

Q4: How can periodate oxidation be used to analyze polysaccharides containing this compound?

A4: Periodate oxidation, specifically the Smith degradation method, can be applied to rhamnose-containing polysaccharides []. Applying this method to a synthetic L-rhamnan yielded several products, including this compound, identifiable through paper chromatography. This technique helps elucidate the structure and linkages within such complex carbohydrates.

Q5: Can this compound be used in synthesizing other biologically relevant molecules besides L-biopterin?

A5: Yes, research indicates its utility in synthesizing various biopterin derivatives []. For instance, reacting this compound phenylhydrazone with 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine, followed by specific oxidation and aminolysis steps, leads to different substituted biopterin derivatives. These derivatives are valuable tools in developing radioimmunoassays for biopterin.

Q6: What is the role of this compound in the synthesis of chiral γ-butyrolactones?

A6: this compound, derived from L-tartaric acid, serves as a key intermediate in synthesizing optically pure γ-alkylated γ-butyrolactones []. This synthesis involves several stereoselective steps, leading to valuable chiral building blocks for various natural products.

Q7: How does 5-Acetamido-5-deoxy-L-arabinose differ from this compound?

A7: 5-Acetamido-5-deoxy-L-arabinose is a derivative of this compound where the hydroxyl group at the 5th carbon is replaced with an acetamido group (-NHCOCH3) []. This substitution introduces nitrogen as a heteroatom in the sugar ring, potentially altering its chemical properties and biological activity compared to the parent compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B26827.png)

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B26850.png)

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)